4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole
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Description
4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. It has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Heterocyclic compounds such as 1,2,4-triazoles have been known to exhibit significant antimicrobial properties . The presence of a pyrazolyl group in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Antifungal Applications
The thiazole moiety is often associated with antifungal activity . This compound could be explored for its efficacy against various fungal pathogens, contributing to the field of antifungal drug development.
Anticancer Research
Compounds with similar structures have shown anticancer activities . The unique combination of a pyrazolyl group and a thiazole ring in this compound might interact with specific cancer cell lines, providing a new avenue for cancer treatment research.
Antioxidant Properties
The structural complexity of this compound suggests potential antioxidant properties . It could be studied for its ability to neutralize free radicals, which are implicated in various diseases and aging processes.
Antiviral Agents
N-heterocycles, which include compounds like the one , have been identified as promising antiviral agents . Research could focus on the compound’s ability to interfere with viral replication or its potential to boost the immune response against viral infections.
Anti-inflammatory Uses
The anti-inflammatory potential of heterocyclic compounds is well-documented . This compound could be investigated for its effectiveness in reducing inflammation, which is a common symptom in many diseases.
properties
IUPAC Name |
4-methyl-2-phenyl-5-(2-phenylpyrazol-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-14-18(23-19(21-14)15-8-4-2-5-9-15)17-12-13-20-22(17)16-10-6-3-7-11-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZEELXJYKIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole |
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